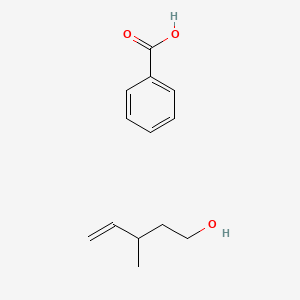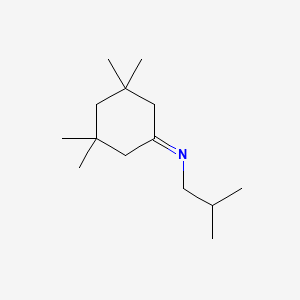
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with multiple methyl groups and an imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine typically involves the reaction of a suitable cyclohexanone derivative with an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: Lacks the imine group but shares the cyclohexane ring structure.
N-(2-methylpropyl)cyclohexan-1-imine: Similar imine functionality but fewer methyl groups on the cyclohexane ring.
Uniqueness
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is unique due to the combination of multiple methyl groups and the imine functionality. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.
Propriétés
Numéro CAS |
92460-06-5 |
|---|---|
Formule moléculaire |
C14H27N |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
3,3,5,5-tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine |
InChI |
InChI=1S/C14H27N/c1-11(2)9-15-12-7-13(3,4)10-14(5,6)8-12/h11H,7-10H2,1-6H3 |
Clé InChI |
SILNMAHSNVYSKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN=C1CC(CC(C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
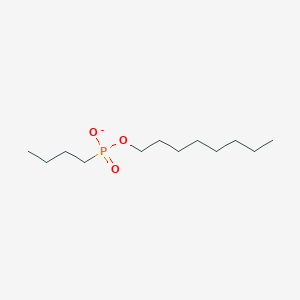
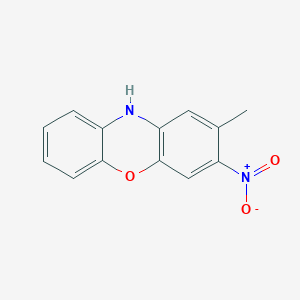
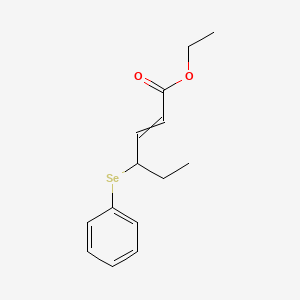
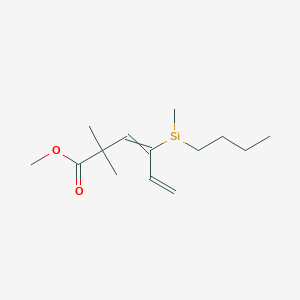
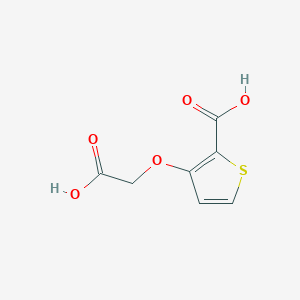
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)

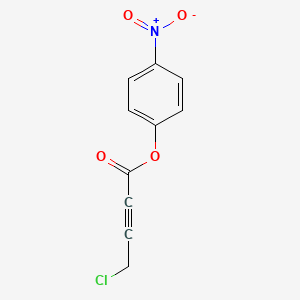
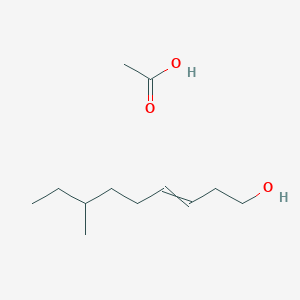
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
